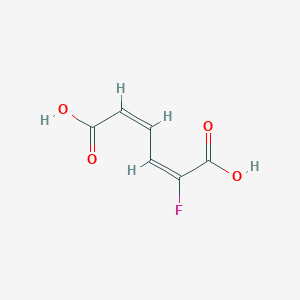
2-Fluoro-cis,cis-muconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-cis,cis-muconate is a polyunsaturated dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1. Substrate Specificity and Product Formation in Muconate Cycloisomerases
Muconate cycloisomerases, crucial in bacterial degradation of aromatic compounds, transform cis,cis-muconate and its derivatives. A study on muconate cycloisomerases from Pseudomonas putida PRS2000 and Acinetobacter showed transformation of 3-fluoro-, 2-methyl-, and 3-methyl-cis,cis-muconate but not 2-fluoro-cis,cis-muconate. Engineered variants of these enzymes exhibited altered substrate specificity and product formation (Vollmer et al., 1998).
2. Enzymatic Formation and Stability of Fluoromuconolactone
Research involving the enzymatic conversion of 4-fluorocatechol indicated the production of 4-fluoromuconolactone. This study showed that muconate cycloisomerases from various strains catalyzed primarily a cycloisomerization reaction, with minimal spontaneous reactions at physiological pH, suggesting an enzymatic conversion pathway for 4-fluoromuconolactone (Schlömann et al., 1990).
3. Conversion of Chlorinated Muconates and Cycloisomerases
Studies have examined the conversion of chlorinated muconates, such as 2-chloro-cis,cis-muconate, by muconate cycloisomerases from different bacterial strains. These enzymes showed the ability to convert chlorinated muconates into different chloromuconolactones, providing insights into the biochemical pathways and enzyme capabilities (Vollmer & Schlömann, 1994, 1995).
4. Biodegradability of Halogenated Aromatic Compounds
Research on halogenated aromatic compounds, including chlorinated and fluorinated muconic acids, has provided insights into their biodegradability and the enzymatic processes involved in their conversion. These studies have contributed to understanding the environmental fate and microbial degradation pathways of such compounds (Schmidt & Knackmuss, 1980, 1984).
5. Applications in Polymer Synthesis
cis,cis-Muconic acid, produced from sugars and lignin-derived aromatic compounds, has been studied for its use in synthesizing unsaturated polyesters and other polymers. This application leverages the alkene groups in muconic acid, demonstrating its potential as a renewable monomer for various polymerization processes (Rorrer et al., 2016; Matsumoto et al., 1996).
Eigenschaften
Molekularformel |
C6H5FO4 |
|---|---|
Molekulargewicht |
160.1 g/mol |
IUPAC-Name |
(2E,4Z)-2-fluorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5FO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1-,4-2+ |
InChI-Schlüssel |
PTYIDKBTGREHJW-HSFFGMMNSA-N |
Isomerische SMILES |
C(=C\C(=O)O)\C=C(/C(=O)O)\F |
SMILES |
C(=CC(=O)O)C=C(C(=O)O)F |
Kanonische SMILES |
C(=CC(=O)O)C=C(C(=O)O)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



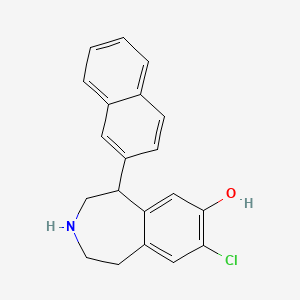
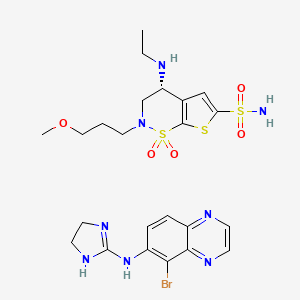
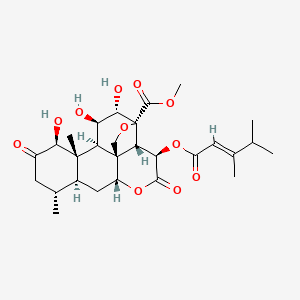
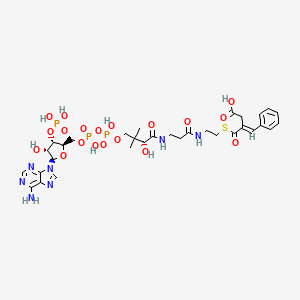

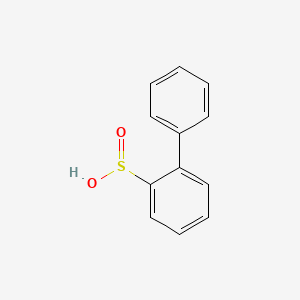
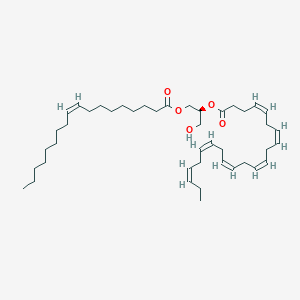


![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)
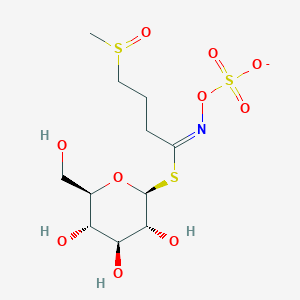

![3,7-Diazabicyclo[3.3.1]nonane, 3-[4-(1H-imidazol-1-yl)benzoyl]-7-(1-methylethyl)-, diperchlorate](/img/structure/B1243193.png)
![3-[3,4-Dimethyl-1-(3-o-tolyl-allyl)-piperidin-4-yl]-phenol](/img/structure/B1243195.png)